6-Ethoxy-2-fluoro-3-nitrobenzonitrile
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Overview
Description
6-Ethoxy-2-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C9H7FN2O3 and a molecular weight of 210.16 g/mol . It is characterized by the presence of an ethoxy group, a fluoro group, a nitro group, and a nitrile group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-fluoro-3-nitrobenzonitrile typically involves the nitration of 6-ethoxy-2-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 6-Ethoxy-2-fluoro-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Ethoxy-2-fluoro-3-nitrobenzoic acid or 6-Ethoxy-2-fluoro-3-nitrobenzamide.
Scientific Research Applications
6-Ethoxy-2-fluoro-3-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties and as a building block in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-fluoro-3-nitrobenzonitrile depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2-fluoro-3-aminobenzonitrile: Formed by the reduction of the nitro group.
6-Ethoxy-2-fluoro-3-nitrobenzoic acid: Formed by the hydrolysis of the nitrile group.
6-Ethoxy-2-fluoro-3-nitrobenzamide: Another hydrolysis product of the nitrile group.
Uniqueness
The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (ethoxy) groups on the benzene ring allows for versatile chemical transformations and interactions .
Properties
Molecular Formula |
C9H7FN2O3 |
---|---|
Molecular Weight |
210.16 g/mol |
IUPAC Name |
6-ethoxy-2-fluoro-3-nitrobenzonitrile |
InChI |
InChI=1S/C9H7FN2O3/c1-2-15-8-4-3-7(12(13)14)9(10)6(8)5-11/h3-4H,2H2,1H3 |
InChI Key |
VZNITMKKICEMGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)C#N |
Origin of Product |
United States |
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